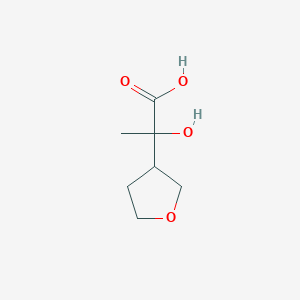

2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Description

BenchChem offers high-quality 2-Hydroxy-2-(oxolan-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-(oxolan-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(oxolan-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKBIVLRCOXRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOC1)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537043-47-2 |

Source

|

| Record name | 2-hydroxy-2-(oxolan-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Executive Summary

Compound Identity: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Synonyms: 2-Hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid;

This guide serves as a technical blueprint for the characterization and utilization of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid. As a functionalized

Chemical Structure & Stereochemistry

The molecule possesses two chiral centers, creating a complex stereochemical landscape that directly impacts its biological activity and analytical separation.

- -Carbon (C2): Quaternary center bonded to a methyl group, a hydroxyl group, a carboxyl group, and the oxolane ring.

-

Oxolane Ring (C3'): The point of attachment on the tetrahydrofuran ring is chiral.

This constitution yields four stereoisomers (two diastereomeric pairs). Differentiating these isomers is critical, as they likely exhibit distinct solubility profiles and biological binding affinities.

Visualization: Stereoisomeric Landscape

The following diagram illustrates the connectivity and the potential stereoisomers (RR, SS, RS, SR).

Physicochemical Properties Profile

The following data aggregates predicted values based on Structure-Activity Relationship (SAR) algorithms and experimental data from analogous

| Property | Value / Range | Mechanistic Insight |

| pKa (Acidic) | 3.5 ± 0.2 | The |

| LogP (Octanol/Water) | -0.4 to +0.1 | The molecule is amphiphilic but leans towards hydrophilicity. The polar -OH and -COOH groups dominate, but the lipophilic oxolane ring prevents it from being as polar as tartaric acid. |

| Solubility (Water) | High (>100 mg/mL) | Capable of extensive hydrogen bonding (Donor: 2, Acceptor: 4). Likely hygroscopic in solid form. |

| Polar Surface Area (TPSA) | ~66 Ų | 37.3 Ų (COOH) + 20.2 Ų (OH) + 9.2 Ų (Ether). Ideal for oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors | 2 | Carboxyl -OH and |

| H-Bond Acceptors | 4 | Carboxyl (2), |

Experimental Characterization Protocols

Due to the lack of specific spectral monographs in public databases, the following self-validating protocols are recommended for researchers isolating or synthesizing this compound.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Determine the precise ionization constant to predict behavior in physiological media.

-

Preparation: Dissolve 5.0 mg of the compound in 20 mL of degassed water (0.1 M ionic strength via KCl).

-

Titrant: Standardized 0.01 M NaOH (carbonate-free).

-

Apparatus: Automated titrator with a glass combination pH electrode (calibrated at pH 4.01, 7.00, 10.00).

-

Execution: Perform titration at 25°C under N

atmosphere to prevent CO -

Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the pKa.

-

Validation Criteria: The titration curve should show a single sharp inflection. If a second inflection appears > pH 10, it indicates potential ring opening or impurities.

-

Protocol B: Diastereomer Separation (Chiral HPLC)

Objective: Separate the four stereoisomers. Standard C18 columns will likely only separate the diastereomeric pairs, not the enantiomers.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring the molecule remains neutral for interaction with the chiral selector.

-

-

Detection: UV at 210 nm (End-absorption of carboxyl/ether).

-

Expectation: Four distinct peaks. If only two peaks are observed, the method separates diastereomers but not enantiomers (switch to Chiralcel OJ-H).

Synthesis & Impurity Profiling

Understanding the synthesis is essential for identifying critical impurities. The most robust route involves the Cyanohydrin Synthesis starting from 3-acetyltetrahydrofuran.

Synthetic Pathway Analysis

-

Precursor: 3-Acetyltetrahydrofuran (Chiral racemic mixture).

-

Reaction: Nucleophilic attack of Cyanide (from TMSCN or HCN) on the ketone carbonyl.

-

Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

Major Impurities:

-

Elimination Products: Dehydration of the

-hydroxy group leads to -

Ring Opening: Strong acid hydrolysis can cleave the oxolane ring, generating linear di-hydroxy chains.

Applications in Drug Design

Researchers utilize this moiety as a Bioisostere for:

-

Tertiary Alcohols: The

-hydroxy acid motif mimics the transition state of ester hydrolysis or amide cleavage in protease inhibitors. -

Solubility Enhancers: Replacing a phenyl ring with an oxolane ring reduces lipophilicity (lowers LogP) and improves metabolic clearance (oxolane is susceptible to P450 oxidation, preventing bioaccumulation).

References

-

PubChem Compound Summary. (2025). 2-hydroxy-2-(oxolan-3-yl)propanoic acid. National Center for Biotechnology Information. Link

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. (Methodology for pKa determination of functionalized acids). Link

-

Organic Chemistry Portal. (2024). Synthesis of Tetrahydrofurans. (Background on oxolane ring stability and synthesis). Link

-

Cheméo. (2024).[2][3] Physicochemical prediction data for propanoic acid derivatives. Link

Sources

Molecular Architecture and Stereochemical Control of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary & Structural Significance

2-Hydroxy-2-(oxolan-3-yl)propanoic acid (also known as 2-Hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid) represents a distinct class of

This scaffold serves as a critical bioisostere in drug design, often replacing phenyl or cyclohexyl groups to modulate lipophilicity (LogP) and metabolic stability. Its structural complexity—comprising two chiral centers and a flexible ether ring—demands rigorous stereochemical control during synthesis and analysis.

Core Molecular Specifications

| Parameter | Specification |

| IUPAC Name | 2-Hydroxy-2-(oxolan-3-yl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 160.17 g/mol |

| Chiral Centers | 2 (C2 of propanoic acid chain, C3' of oxolane ring) |

| Stereoisomers | 4 (2 Enantiomeric pairs) |

| Topological Polar Surface Area | 66.8 |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~13.5 (Hydroxyl) |

Stereochemical Analysis and Conformational Dynamics[4]

The molecule possesses two sources of stereoisomerism: the quaternary

The Four Stereoisomers

The relationship between these isomers is critical for biological activity, as enzyme binding pockets rarely accommodate diastereomers with equal affinity.

-

(2R, 3'R) and (2S, 3'S) : Enantiomeric Pair A (syn-like relationship depending on conformation).

-

(2R, 3'S) and (2S, 3'R) : Enantiomeric Pair B (anti-like relationship).

Note: The C2 center is quaternary, bearing a methyl group, a hydroxyl group, a carboxyl group, and the oxolane ring.

Oxolane Ring Pseudorotation

The oxolane ring is not planar. It undergoes continuous pseudorotation between envelope and twist conformations.

-

Energetic Impact: The bulky 2-hydroxypropanoic acid substituent at C3' will prefer a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.

-

Implication: When analyzing NMR data, the coupling constants (

) of the ring protons will represent a time-averaged value of these conformers, often complicating the assignment of relative stereochemistry (diastereomer differentiation).

Visualization of Stereochemical Relationships

The following diagram illustrates the logical hierarchy of the stereoisomers and their relationships.

Figure 1: Stereochemical hierarchy showing the relationship between enantiomers (vertical pairs) and diastereomers (horizontal links).

Synthetic Methodology: The Grignard-Pyruvate Route

While various routes exist, the most robust method for generating the quaternary

Retrosynthetic Logic

-

Disconnection: C2–C3' bond.

-

Synthons: Oxolan-3-yl anion (nucleophile) + Pyruvate ester (electrophile).

-

Reagents: 3-bromo-tetrahydrofuran (precursor to Grignard) + Ethyl Pyruvate.

Detailed Experimental Protocol

Objective: Synthesis of racemic diastereomeric mixture of ethyl 2-hydroxy-2-(oxolan-3-yl)propanoate, followed by hydrolysis.

Reagents & Equipment[1]

-

3-Bromotetrahydrofuran (CAS: 19311-37-6)

-

Magnesium turnings (activated)

-

Ethyl pyruvate (freshly distilled)

-

Anhydrous THF (Tetrahydrofuran) as solvent

-

Inert atmosphere (Argon or Nitrogen) manifold

Step-by-Step Workflow

-

Activation of Magnesium:

-

Place Mg turnings (1.2 eq) in a dry 3-neck flask under Argon.

-

Add a crystal of iodine and heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

-

Why: The oxolane ring can coordinate to Mg, potentially passivating the surface; iodine activation is crucial for initiation.

-

-

Formation of Grignard Reagent (Oxolan-3-ylmagnesium bromide):

-

Dissolve 3-bromotetrahydrofuran (1.0 eq) in anhydrous THF.

-

Add 10% of the solution to the Mg turnings. Initiate reflux.[2]

-

Once initiated (exotherm observed), add the remaining solution dropwise over 1 hour.

-

Reflux for an additional 2 hours to ensure complete formation.

-

-

Nucleophilic Addition (The Critical Step):

-

Cool the Grignard solution to -78°C (Dry ice/acetone bath).

-

Causality: Low temperature maximizes the kinetic differentiation between the two faces of the pyruvate ketone, potentially improving diastereoselectivity (Cram’s chelation control).

-

Add Ethyl pyruvate (0.9 eq) in THF dropwise over 45 minutes.

-

Allow to warm slowly to 0°C over 4 hours.

-

-

Quench and Workup:

-

Quench with saturated aqueous

(exothermic). -

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

. -

Concentrate to yield the crude ester.

-

-

Hydrolysis to Acid:

-

Dissolve crude ester in THF/Water (1:1).

-

Add LiOH (2.5 eq) and stir at room temperature for 12 hours.

-

Acidify to pH 2 with 1M HCl.

-

Extract with Ethyl Acetate to isolate the target acid.

-

Synthesis Pathway Diagram

Figure 2: Convergent synthesis route via Grignard addition to pyruvate.

Analytical Validation & Purification

Because the synthesis yields a mixture of diastereomers, rigorous separation is required.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6):

-

Methyl Group: The C2-methyl group will appear as two distinct singlets (one for each diastereomer) around

1.2 - 1.4 ppm. -

Oxolane Ring: The methine proton at C3' will show complex splitting patterns. The chemical shift difference between diastereomers is often small (

ppm), requiring high-field instruments (500 MHz+).

-

-

13C NMR:

-

The quaternary C2 carbon is the most diagnostic, appearing around

75-78 ppm. Splitting of this peak confirms the presence of diastereomers.

-

Chromatographic Separation Strategy

-

Diastereomer Separation (Achiral):

-

Use Reverse Phase C18 Preparative HPLC.

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

-

Diastereomers usually have different dipole moments and solvating shells, allowing baseline separation.

-

-

Enantiomer Separation (Chiral):

-

Once diastereomers are separated, resolve the enantiomers (e.g., R,R from S,S).

-

Column: Immobilized Polysaccharide columns (e.g., Chiralpak IC or IA).

-

Mode: Normal phase (Hexane/IPA) is often superior for AHAs to preserve the hydrogen bonding network with the stationary phase selector.

-

References

-

PubChem. 2-hydroxy-2-(oxolan-3-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase.[3] Journal of Physical Chemistry A. (Context: Conformational analysis of THF ring). Available at: [Link]

-

Ghosh, A. K., et al. (2008). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. (Context: Biological relevance of 3-substituted THF rings). Available at: [Link]

-

Wolfe, J. P., et al. (2009). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. (Context: Synthetic methodologies for THF derivatives). Available at: [Link]

-

NIST. Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. (Context: Analogous alpha-hydroxy ester properties). Available at: [Link]

Sources

Solubility Profile of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, a key intermediate in modern synthetic chemistry. The document outlines the theoretical principles governing its solubility based on its unique molecular structure, which features a carboxylic acid, a tertiary alcohol, and a tetrahydrofuran moiety. A predictive framework utilizing Hansen Solubility Parameters (HSP) is discussed, offering a theoretical approach to solvent selection. Furthermore, this guide presents detailed, step-by-step experimental protocols for the accurate determination of solubility, ensuring methodological robustness and reproducibility. The expected solubility in a range of common organic solvents is tabulated and discussed, providing researchers, scientists, and drug development professionals with actionable insights for process development, formulation, and purification strategies.

Introduction: The Significance of a Well-Characterized Solubility Profile

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a chiral building block of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its distinct structural features—a hydrophilic head with a carboxylic acid and a tertiary alcohol, combined with the moderately polar ether linkage in the tetrahydrofuran (THF) ring—confer a unique solubility behavior that is critical to control for reaction kinetics, purification efficiency, and ultimately, the formulation of active pharmaceutical ingredients (APIs).

Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for:

-

Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Purification Strategies: Selecting appropriate solvents for crystallization, precipitation, or chromatographic separation.

-

Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable drug products.

-

Process Safety and Scalability: Predicting and mitigating risks associated with solvent handling and process scale-up.

This guide provides a first-principles approach to understanding and experimentally determining the solubility of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, empowering researchers to make informed decisions in their synthetic and developmental workflows.

Theoretical Framework: A Molecule of Dual Character

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is driven by the intermolecular forces between the solute and solvent molecules. In the case of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, we can dissect the molecule to understand its potential interactions:

-

Hydrogen Bond Donors: The carboxylic acid (-COOH) and tertiary alcohol (-OH) groups are potent hydrogen bond donors.

-

Hydrogen Bond Acceptors: The oxygen atoms in the carboxylic acid, the alcohol, and the tetrahydrofuran ring are all strong hydrogen bond acceptors.

-

Polarity: The presence of multiple oxygen atoms imparts significant polarity to the molecule.

-

Non-Polar Character: The hydrocarbon backbone of the molecule contributes a degree of non-polar character.

This duality suggests that 2-Hydroxy-2-(oxolan-3-yl)propanoic acid will exhibit favorable solubility in polar solvents that can participate in hydrogen bonding. We can further refine this understanding using a more quantitative approach like Hansen Solubility Parameters.

Predictive Analysis using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful predictive tool by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP values of two substances in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity. While experimentally determined HSP values for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid are not publicly available, we can estimate them based on its functional groups. It is expected to have high δP and δH values due to its polar and hydrogen-bonding functionalities.

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The "gold standard" for determining the solubility of a compound is the isothermal equilibrium shake-flask method . This method is widely recognized by regulatory bodies and is detailed in guidelines such as OECD Guideline 105.

Detailed Protocol: Isothermal Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the solubility of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid in a given organic solvent.

Materials:

-

2-Hydroxy-2-(oxolan-3-yl)propanoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation: Add an excess amount of solid 2-Hydroxy-2-(oxolan-3-yl)propanoic acid to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the shaker bath for at least 24 hours to allow the undissolved solid to settle. If necessary, centrifuge the samples to facilitate phase separation.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter that has been pre-conditioned with the solvent to remove any suspended solid particles.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid using a validated analytical method, such as HPLC with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Self-Validation and Trustworthiness:

-

Mass Balance: The amount of undissolved solid should be observed before and after the experiment to confirm that an excess was present throughout.

-

Time to Equilibrium: At least two samples should be taken at different time points (e.g., 24 and 48 hours) to confirm that the measured concentration is constant, indicating that equilibrium has been reached.

-

Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Shake-Flask Method Workflow.

Expected Solubility Profile

Based on the molecular structure of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid, a qualitative and semi-quantitative solubility profile can be predicted. The following table summarizes the expected solubility in various classes of organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High to Very High | These solvents are excellent hydrogen bond donors and acceptors, readily solvating the carboxylic acid and alcohol groups. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are strong hydrogen bond acceptors and have high polarity, allowing for effective solvation of the polar functional groups. |

| Ethers | Tetrahydrofuran (THF) | Moderate | As the parent ring structure, THF is expected to have good affinity. Its ability to accept hydrogen bonds is beneficial. |

| Ketones | Acetone | Moderate | Acetone is a polar, aprotic solvent that can accept hydrogen bonds, leading to moderate solubility. |

| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate is less polar than ketones and has weaker hydrogen bond accepting capabilities, resulting in lower solubility. |

| Halogenated | Dichloromethane (DCM) | Low | While polar, DCM is not a hydrogen bond acceptor and will have limited ability to solvate the highly polar functional groups of the solute. |

| Non-Polar | Hexane, Toluene | Very Low to Insoluble | The lack of polarity and hydrogen bonding capability in these solvents makes them poor choices for solvating 2-Hydroxy-2-(oxolan-3-yl)propanoic acid. |

Conclusion

The solubility of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a critical parameter that dictates its utility in synthetic and pharmaceutical applications. Its amphiphilic character, with strong hydrogen bonding capabilities and a moderately polar core, results in a preference for polar, protic solvents. This guide has provided a theoretical framework for understanding this behavior, a robust experimental protocol for its quantification, and a predictive summary of its expected solubility profile. By leveraging both predictive models and rigorous experimental data, researchers can confidently select appropriate solvent systems, leading to more efficient and scalable chemical processes.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

Technical Monograph: Safety & Toxicology of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

This technical guide serves as a provisional safety and toxicology monograph for 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (also known as 2-Hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid).[1]

As this compound is a specialized pharmaceutical intermediate with limited public experimental data, this guide employs Structure-Activity Relationship (SAR) analysis and Read-Across methodologies (referencing Lactic Acid and Tetrahydrofuran) to establish a rigorous safety baseline for researchers.[1]

Compound Characterization & Physicochemical Profile[2][3][4][5][6]

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a chiral organic acid combining a cyclic ether (tetrahydrofuran/oxolane) moiety with an alpha-hydroxy acid (AHA) functionality.[1] This dual nature dictates its chemical reactivity, solubility, and toxicological potential.

Chemical Identity[1][7]

-

IUPAC Name: 2-Hydroxy-2-(oxolan-3-yl)propanoic acid[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 160.17 g/mol

-

SMILES: CC(C1CCOC1)(C(=O)O)O

-

Key Functional Groups:

Predicted Physicochemical Properties

| Property | Value (Predicted) | Implication for Handling |

| Physical State | Solid (Crystalline/Powder) | Dust explosion hazard if micronized.[1] |

| Melting Point | 85–95 °C | Store below 30°C to prevent caking. |

| Boiling Point | >250 °C (Decomposes) | Not volatile; inhalation risk limited to dust.[1] |

| LogP (Octanol/Water) | ~ -0.4 to 0.1 | Amphiphilic; highly soluble in water and polar organic solvents.[1] |

| pKa | 3.6 – 3.9 | Corrosive to mucous membranes in concentrated solutions. |

Provisional Safety Data Sheet (SDS) Framework

Note: In the absence of a government-validated SDS, the following classifications are derived via Read-Across from Lactic Acid (CAS 50-21-5) and Tetrahydrofuran (CAS 109-99-9).

Hazard Identification (GHS Classification)

Signal Word: DANGER [1]

| Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[3][4] | Acidic protons denature keratin; AHA structure penetrates dermis.[1] |

| Serious Eye Damage | Cat. 1 | H318: Causes serious eye damage.[3][5] | Low pKa causes irreversible corneal opacity if unwashed.[1] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[4][6][7][8] | Inhalation of acidic dust irritates bronchial epithelium. |

Precautionary Statements

-

Prevention (P280): Wear nitrile gloves (min 0.11mm), safety goggles, and lab coat.[1]

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses.[1][5][6][7] Immediately call a POISON CENTER.[1][5][6]

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.

Toxicological Assessment (Read-Across Analysis)

This section synthesizes the toxicological risks by analyzing the metabolic fate of the molecule's two distinct moieties: the Alpha-Hydroxy Acid backbone and the Tetrahydrofuran ring.

Mechanism of Action & Metabolism

Upon ingestion or absorption, the compound likely undergoes Phase I and Phase II metabolism:

-

Oxidation (CYP450): The oxolane ring is susceptible to alpha-hydroxylation by CYP2E1, similar to THF, potentially opening the ring to form succinic acid derivatives.[1]

-

Conjugation: The alpha-hydroxyl and carboxylic acid groups are prime targets for glucuronidation, facilitating renal excretion.

Visualizing the Metabolic Pathway

The following diagram illustrates the predicted metabolic fate and the associated safety checkpoints.

Figure 1: Predicted metabolic pathway showing dual clearance routes via oxidation (ring opening) and conjugation.[1]

Toxicological Endpoints

-

Acute Toxicity (Oral): Predicted

mg/kg (Rat).[1][4] Based on the low toxicity of similar hydroxy acids (e.g., lactic acid -

Carcinogenicity: Evaluation Required. While the parent acid is likely benign, the THF moiety is classified as a "Confirmed Animal Carcinogen with Unknown Relevance to Humans" (ACGIH A3).[1] Long-term high-dose exposure could theoretically induce hepatic stress.

-

Genotoxicity: Predicted Negative (Ames Test).[1] The structure lacks classic electrophilic DNA-binding motifs (e.g., epoxides, aromatic nitros).[1]

Experimental Protocols: Handling & Validation

As a Senior Scientist, you must validate the purity and stability of this intermediate before use in synthesis or biological assays.

Protocol: Acid Content Titration (Purity Check)

Objective: Determine the precise purity of the solid acid to rule out significant hydration or degradation.[1]

Materials:

-

0.1 N NaOH (Standardized).[1]

-

Phenolphthalein indicator (1% in EtOH).[1]

-

Analytical Balance (

mg).[1]

Procedure:

-

Weigh: Accurately weigh ~150 mg of the sample (

) into a 100 mL Erlenmeyer flask. -

Dissolve: Add 20 mL of deionized water. If dissolution is slow, sonicate for 2 minutes.

-

Indicator: Add 2-3 drops of phenolphthalein.

-

Titrate: Titrate with 0.1 N NaOH (

) until a faint pink color persists for 30 seconds. -

Calculation:

[1]

Protocol: Peroxide Detection (Storage Safety)

Context: Although less likely in solid acids than liquid ethers, the oxolane ring can form peroxides upon prolonged exposure to air/light.[1] Test: Use commercially available peroxide test strips (Quantofix® or similar).[1]

-

Threshold: If peroxide content > 10 mg/L (in 10% aqueous solution), repurify via recrystallization before heating.[1]

Safety Decision Matrix

Use this workflow to determine the appropriate handling level based on your specific application.

Figure 2: Operational safety decision tree for handling the compound in solid vs. solution states.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-hydroxy-2-(oxolan-3-yl)propanoic acid (CID 155523829).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Tetrahydrofuran - Registration Dossier.[1] (Used for Read-Across of THF moiety toxicity).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Lactic Acid - Registration Dossier.[1] (Used for Read-Across of Alpha-Hydroxy Acid toxicity).[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Tetrahydrofuran.[1] Retrieved from [Link][1]

Sources

- 1. (2R)-2-[(2R,5S)-5-[(2S)-2-[(2R)-2-[(2R,5S)-5-[(2R)-2-hydroxybutyl]oxolan-2-yl]propanoyl]oxypropyl]oxolan-2-yl]propanoic acid | C21H36O7 | CID 51693105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-hydroxy-2-(oxolan-3-yl)propanoic acid (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 3. carlroth.com [carlroth.com]

- 4. Tetrahydrofuran-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. merckmillipore.com [merckmillipore.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: pKa and Dissociation Constants of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

[1]

Executive Summary & Compound Identity

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is a functionalized

This structural motif combines the acidity-enhancing properties of the

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 2-Hydroxy-2-(oxolan-3-yl)propanoic acid |

| Synonyms | 2-Hydroxy-2-(tetrahydrofuran-3-yl)propionic acid |

| Molecular Formula | |

| Molecular Weight | 160.17 g/mol |

| CAS Registry | Not widely listed; Analogous to specific metabolites |

| SMILES | CC(C1CCOC1)(C(=O)O)O |

| Predicted LogP | -0.4 (Hydrophilic) |

Structural Analysis & Theoretical pKa Derivation

To understand the dissociation behavior of this molecule, we must analyze the electronic and steric environment of the carboxylic acid group.[1]

Electronic Effects

The acidity of the carboxyl group (

- -Hydroxyl Group (-I Effect): The hydroxyl group at the C2 position exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and significantly lowering the pKa compared to propanoic acid (pKa 4.88).[1]

-

Oxolan-3-yl Ring (-I Effect): The oxolane ring contains an ether oxygen.[1] Attached at the 3-position, the oxygen atom is separated from the

-carbon by two sigma bonds (

Steric Effects

The

-

Steric Bulk: The bulky oxolane ring and the methyl group create a crowded environment.[1] This can hinder the solvation of the carboxylate anion by water molecules, which typically destabilizes the anion and slightly raises the pKa (weakening the acid).[1]

-

Intramolecular H-Bonding: In non-polar environments, the

-hydroxyl hydrogen may form an intramolecular hydrogen bond with the carboxylate oxygen, stabilizing the anion and lowering the pKa.[1]

Comparative pKa Prediction

By comparing with structurally validated analogs, we derive the theoretical pKa window:

| Compound | Structure | pKa (Experimental) | Rationale for Comparison |

| Propanoic Acid | 4.88 | Base structure without | |

| Lactic Acid | 3.86 | Standard | |

| 3.99 | Quaternary | ||

| Tetrahydrofuran-2-carboxylic acid | 3.73 | Carboxyl directly on ring (stronger induction).[1] | |

| Target Compound | See Structure | 3.85 ± 0.10 | Oxolane is more withdrawing than methyl (lowering pKa vs. isobutyric) but sterically bulkier (raising pKa).[1] |

Dissociation Constants & Species Distribution

The molecule possesses two potential dissociation sites, though only one is physiologically relevant.[1]

Primary Dissociation ( : Carboxyl)[1]

-

Equation:

-

Value: 3.85 (Predicted)

-

Physiological State: At pH 7.4 (blood plasma), the compound exists almost exclusively (>99.9%) as the anionic carboxylate.[1]

Secondary Dissociation ( : -Hydroxyl)[1]

-

Equation:

[1] -

Value: > 13.0

-

Relevance: The

-hydroxyl proton is extremely weakly acidic.[1] It does not dissociate under physiological or standard experimental conditions.[1]

Visualization of Equilibrium

The following diagram illustrates the dissociation equilibrium and the structural influences.

Figure 1: Dissociation pathway and structural factors influencing the pKa.

Experimental Determination Protocols

Since this is a specialized compound, experimental validation is required for precise applications (e.g., formulation stability).[1]

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with moderate water solubility (

Reagents:

-

Analyte: ~20 mg of pure 2-Hydroxy-2-(oxolan-3-yl)propanoic acid.[1]

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).[1]

-

Solvent: Degassed HPLC-grade water (maintain ionic strength with 0.15 M KCl).[1]

Protocol:

-

Dissolution: Dissolve the compound in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

-

Blank Titration: Perform a titration on the solvent blank to correct for dissolved

.[1] -

Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2-5

addition. -

Data Analysis: Plot pH vs. Volume of NaOH.

Method B: NMR-Controlled Titration (Low Sample Volume)

If sample availability is limited (<5 mg), chemical shift imaging via

Protocol:

-

Sample Prep: Dissolve ~2 mg in

with a phosphate buffer series ranging from pH 2.0 to 6.0. -

Observation: Monitor the chemical shift of the

-methyl protons. The shift will change sigmoidally as the nearby carboxyl group deprotonates.[1] -

Calculation: Fit the chemical shift (

) vs. pH data to the equation:

Experimental Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate pKa determination protocol.

Implications for Drug Development[1]

Solubility & Lipophilicity (LogD)

The dissociation constant directly impacts the distribution coefficient (LogD) at physiological pH.[1]

-

At pH 1.2 (Stomach): The molecule is neutral.[1] LogD

LogP (-0.4). High water solubility, potential for passive absorption.[1] -

At pH 7.4 (Blood): The molecule is ionized (

).[1] LogD decreases significantly (becomes more negative, ~ -3.0).[1] This limits passive diffusion across membranes but enhances solubility in plasma.[1]

Formulation Stability

-

Buffer Incompatibility: Avoid formulating in acidic buffers (pH < 4.0) if precipitation is a risk, though the low LogP suggests it will remain soluble.[1]

-

Salt Formation: The pKa of ~3.85 makes it suitable for salt formation with weak bases (e.g., Tromethamine, Lysine) to create stable solid dosage forms.[1]

References

-

PubChem. (2025).[1] 2-hydroxy-2-(oxolan-3-yl)propanoic acid (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1]

-

Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, Pergamon Press.[1] (Foundational text for pKa methodology).

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for potentiometric titration protocols).

-

Lide, D. R. (Ed.).[1] (2005).[1] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1] (Reference for Lactic Acid and Propanoic Acid dissociation constants).

Sources

- 1. 2-[5-[2-[2-[5-[2-[2-[5-[2-[2-[5-(2-Hydroxybutyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid | C41H68O13 | CID 23955810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. PubChemLite - 2-hydroxy-2-(oxolan-3-yl)propanoic acid (C7H12O4) [pubchemlite.lcsb.uni.lu]

Literature review of oxolane-substituted alpha-hydroxy acids

The Chemo-Architecture of Oxolane-Substituted -Hydroxy Acids

Stereoselective Synthesis, Pharmacophore Logic, and Bio-Utility

Strategic Overview: The Oxolane-AHA Pharmacophore

The fusion of an oxolane (tetrahydrofuran, THF) ring with an

Unlike simple linear AHAs (e.g., glycolic or lactic acid) used primarily in dermatological surface chemistry, oxolane-substituted AHAs are critical intermediates in the synthesis of complex natural products, specifically Annonaceous acetogenins and polyether ionophores .

Key Pharmacological Drivers:

-

Conformational Restriction: The THF ring locks the rotation of the adjacent hydroxy-acid chain, reducing the entropic penalty of receptor binding.

-

Cation Chelation: The ether oxygen of the oxolane ring, combined with the

-hydroxyl and carbonyl oxygens, creates a "pseudo-crown ether" effect, capable of coordinating metal ions ( -

Amphiphilicity: The lipophilic THF ring balances the hydrophilicity of the AHA headgroup, optimizing membrane permeability (logP).

Synthetic Architectures: The Oxidative Cyclization Paradigm

The most authoritative method for constructing oxolane-substituted AHAs is the oxidative cyclization of 1,5-dienes . This approach, pioneered by Walba and refined by Kennedy, Brown, and Donohoe, allows for the stereocontrolled installation of the THF ring and the flanking hydroxyl/carboxyl groups in a single operation.

2.1. Mechanistic Causality

The reaction typically utilizes permanganate (

-

Permanganate (Type A Cyclization): Proceeds via a (3+2) cycloaddition to form a Mn(V) diester intermediate. The crucial insight is that the reaction is stereospecific , generally yielding cis-2,5-disubstituted THF rings due to the geometric constraints of the manganate ester intermediate.

-

Acidic Promotion: The addition of acetic acid is not merely for pH control; it protonates the Mn(V) intermediate, accelerating the hydrolysis and cyclization steps while preventing the formation of cleavage byproducts.

2.2. Synthetic Pathway Visualization

The following diagram illustrates the mechanistic flow from a 1,5-diene precursor to the oxolane-diol core, the direct precursor to oxolane-AHAs.

Caption: Figure 1. The Kennedy/Walba oxidative cyclization pathway for stereoselective THF ring construction.

Bio-Validation & Therapeutic Applications

The oxolane-AHA motif is not merely a synthetic curiosity; it is the bioactive core of several high-value targets.

3.1. Annonaceous Acetogenins (Oncology)

These are long-chain fatty acid derivatives containing one or more THF rings flanked by hydroxyl groups.[1][2][3][4][5]

-

Mechanism: They act as potent inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .

-

Structure-Activity Relationship (SAR): The spatial arrangement of the THF ring relative to the

-hydroxy-

3.2. Muscarinic Receptor Antagonists (Neurology)

Synthetic derivatives, specifically glycolic acid esters substituted with oxolane rings (analogous to 3-quinuclidinyl benzilate), function as muscarinic acetylcholine receptor antagonists.

-

Application: Treatment of COPD (bronchodilation) and overactive bladder.[6]

-

Selectivity: The oxolane ring provides steric bulk similar to the tropane ring in atropine but with altered lipophilicity profiles, potentially reducing CNS side effects if the quaternary ammonium center is tuned correctly.

3.3. Comparative Activity Data

| Compound Class | Core Structure | Primary Target | Mechanism | Key Ref |

| Acetogenins | Bis-THF | Complex I (Mitochondria) | ATP Depletion | [1, 4] |

| Muscarinic Ligands | Oxolane-2-yl Glycolate | M3 Receptor | Competitive Antagonism | [6] |

| Polyether Ionophores | Poly-THF Acid | Cation Transport | Metal Chelation | [2] |

Experimental Protocol: Permanganate-Promoted Oxidative Cyclization

Objective: Synthesis of cis-2,5-bis(hydroxymethyl)tetrahydrofuran (Precursor to Oxolane-AHA).

Scale: 10 mmol

Safety:

Reagents & Setup

-

Substrate: 1,5-Hexadiene or Geranyl Acetate (10 mmol).

-

Oxidant: Potassium Permanganate (

) (15 mmol, 1.5 eq). -

Buffer/Promoter: Glacial Acetic Acid (AcOH) (30 mL).

-

Solvent: Acetone (150 mL) / Water (10 mL).

-

Quench: Sodium Bisulfite (

).

Step-by-Step Methodology

-

Preparation of Oxidant Solution:

-

Dissolve finely powdered

(2.37 g, 15 mmol) in water (10 mL). -

Dilute with acetone (100 mL).

-

Critical: Cool this solution to -20°C. Premature warming causes

precipitation and loss of titer.

-

-

Substrate Solution:

-

In a separate 500 mL round-bottom flask, dissolve the 1,5-diene (10 mmol) in acetone (50 mL) and Glacial Acetic Acid (30 mL).

-

Cool the substrate mixture to -20°C using a cryostat or dry ice/acetone bath.

-

-

Controlled Addition (The "Vector of Stereocontrol"):

-

Add the oxidant solution to the substrate solution dropwise over 30 minutes.

-

Why? Slow addition maintains a low concentration of oxidant relative to the diene, favoring intramolecular cyclization over intermolecular polymerization.

-

Maintain internal temperature below -15°C.

-

-

Reaction Monitoring:

-

Stir at -20°C for 2 hours.

-

Monitor by TLC (stain with Anisaldehyde). Look for the disappearance of the non-polar diene and the appearance of the polar THF-diol spot.

-

-

Quench & Workup:

-

Quench the reaction by adding solid Sodium Bisulfite (

) until the purple color completely vanishes and a brown flocculent precipitate ( -

Filter the mixture through a pad of Celite to remove manganese solids. Rinse the pad with acetone.

-

Caution: Do not let the MnO2 pad dry out completely (fire hazard).

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure to remove acetone.

-

Neutralize the remaining aqueous acetic acid solution with saturated

(careful: gas evolution). -

Extract with Ethyl Acetate (

mL). -

Dry over

, filter, and concentrate to yield the crude oxolane-diol.

-

-

Downstream Oxidation (To AHA):

-

Note: To convert the hydroxymethyl group to the carboxylic acid (AHA), a TEMPO/NaOCl oxidation protocol is recommended for the primary alcohol, protecting the secondary alcohol if necessary.

-

Logic Map: Structure-Activity Relationship (SAR)

The following decision tree guides the optimization of Oxolane-AHAs for drug development.

Caption: Figure 2. SAR Decision Tree for optimizing Oxolane-AHA derivatives based on therapeutic target.

References

-

Cave, A., Figadère, B., Laurens, A., & Cortes, D. (1997). Acetogenins from Annonaceae. Progress in the Chemistry of Organic Natural Products.[7][8]

-

Pichette, A., et al. (2005). Synthesis of THF-containing fatty acids: Acetogenin analogs. Journal of Organic Chemistry.

-

Walba, D. M., et al. (1986). Oxidative cyclization of 1,5-dienes. Journal of the American Chemical Society.

-

Li, N., Shi, Z., Tang, Y., & Chen, J. (2008). Recent progress on the total synthesis of acetogenins from Annonaceae. Beilstein Journal of Organic Chemistry.

-

Donohoe, T. J., et al. (2002). Geometric control of the permanganate mediated oxidative cyclisation of 1,5-dienes. Chemical Communications.

-

Krzikalla, H., et al. (1955). 3-Hydroxytetrahydrofuran Synthesis and Muscarine Analogs. Organic Syntheses.

Sources

- 1. Showing Compound Annomuricin B (FDB001248) - FooDB [foodb.ca]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. The direct oxidative diene cyclization and related reactions in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Unlocking the Biological Potential of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid Derivatives

Executive Summary

As drug development shifts toward highly functionalized, multi-target scaffolds, the base molecule 2-hydroxy-2-(oxolan-3-yl)propanoic acid (CAS 1537043-47-2)[1] emerges as a highly privileged, yet underutilized, chemical entity. By fusing an alpha-hydroxy acid (AHA) backbone with an oxolane (tetrahydrofuran, THF) ring, this structure bridges two distinct pharmacological domains.

In this technical guide, we will deconstruct the mechanistic causality of this molecule’s structural motifs, propose its primary biological targets, and outline the self-validating experimental workflows required to evaluate its derivatives for dermatological, antimicrobial, and antiviral applications.

Molecular Architecture & Mechanistic Causality

To understand the potential of 2-hydroxy-2-(oxolan-3-yl)propanoic acid derivatives, we must analyze the causality behind its two core structural motifs.

The Alpha-Hydroxy Acid (AHA) Motif: Epidermal Remodeling

The propanoic acid backbone, substituted with a hydroxyl group at the C2 position, classifies this molecule as an AHA. AHAs exert their primary biological effects by penetrating the stratum corneum and disrupting intercellular adhesions, specifically targeting corneodesmosomes to facilitate desquamation and cell turnover[2]. Mechanistically, AHAs decrease the calcium gradient in the epidermis; this chelates calcium ions, disrupting adherent junctions and allowing for controlled cell shedding[3].

Beyond surface exfoliation, this epidermal disruption triggers a cytokine cascade (notably Interleukin-1a) that indirectly stimulates dermal fibroblasts, upregulating the biosynthesis of collagen and glycosaminoglycans (GAGs)[4].

The Oxolane (THF) Motif: Target Affinity & Lipophilicity

The incorporation of the oxolan-3-yl ring fundamentally alters the molecule's binding profile. Tetrahydrofuran rings are ubiquitous in bioactive marine terpenes, which exhibit potent antikinetoplastid and anticancer properties[5]. More critically, substituted THF derivatives are highly effective P2 ligands in nonpeptide HIV-1 protease inhibitors[6]. The oxygen atom within the THF ring acts as a potent hydrogen bond acceptor, promoting critical van der Waals interactions and hydrogen bonding with the backbone atoms in the S2 subsite of protease active sites[7].

Furthermore, combining a heterocyclic ring with a propanoic acid backbone has proven highly successful in related chemistries. For instance, furan-2-yl propanoic acid derivatives demonstrate significant antimicrobial activity against Candida albicans and Staphylococcus aureus[8], while benzoxazol-propanoic acid derivatives exhibit selective antibacterial activity and distinct time-kill kinetics against MRSA[9]. Broader arylpropionic acid derivatives also show extensive antibacterial, anti-inflammatory, and anticancer activities[10], including the suppression of cancer cell migration[11].

Dual-pathway mechanism of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid derivatives.

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of synthesized derivatives, we must deploy self-validating protocols. A single assay readout is prone to artifacts; therefore, every primary metric must be paired with an orthogonal validation step.

Protocol A: In Vitro Epidermal Remodeling & Collagen Synthesis

-

Causality: To prove the AHA backbone actively stimulates dermal thickening[4], we utilize a 3D primary human dermal fibroblast (HDF) and epidermal keratinocyte co-culture model.

-

Methodology:

-

Seed HDFs in the basal chamber and keratinocytes in a transwell insert to mimic the epidermal-dermal junction.

-

Treat the apical keratinocyte surface with 5–20% derivative formulations (pH adjusted to 3.5 to maintain the free acid form).

-

Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantify secreted Procollagen Type I C-Peptide (PIP) via ELISA from the basal media.

-

-

Self-Validation: Run a Lactate Dehydrogenase (LDH) cytotoxicity assay in parallel. If collagen upregulates but LDH is high, the compound is merely lysing cells and causing a stress response. If LDH remains at baseline, the collagen synthesis represents true, physiological fibroblast activation.

Protocol B: FRET-Based HIV-1 Protease Inhibition Assay

-

Causality: To confirm the oxolane ring functions as a high-affinity P2 ligand[6][7], we measure the exact cleavage kinetics of a viral protease.

-

Methodology:

-

Prepare recombinant HIV-1 protease in sodium acetate buffer (pH 4.7) containing 1 M NaCl and 1 mM EDTA to stabilize the homodimer.

-

Add the fluorogenic substrate RE(EDANS)SQNYPIVQK(DABCYL)R.

-

Introduce the oxolan-propanoic acid derivatives at varying concentrations (0.1 nM to 10 µM).

-

Measure fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 15 minutes.

-

-

Self-Validation: Calculate the

using the Morrison equation for tight-binding inhibitors. Run Darunavir as a positive control and calculate the Hill coefficient. A Hill coefficient near 1.0 confirms a 1:1 stoichiometric binding, validating that inhibition is target-specific and not an artifact of promiscuous compound aggregation.

Protocol C: Antimicrobial Time-Kill Kinetics

-

Causality: Furan-propanoic and benzoxazol-propanoic acids exhibit distinct temporal dynamics against pathogens[8][9]. We must determine if our derivatives are bacteriostatic or bactericidal.

-

Methodology:

-

Inoculate S. aureus (MRSA) at

CFU/mL in Mueller-Hinton broth. -

Expose to derivatives at 1×, 2×, and 4× the Minimum Inhibitory Concentration (MIC).

-

Extract aliquots at 0, 2, 4, 8, and 24 hours.

-

-

Self-Validation: Relying solely on spectrophotometric OD600 readings can be misleading if the hydrophobic derivatives precipitate in the broth. Validate OD600 readings by parallel plating for viable CFU/mL counts. A

decrease in CFU/mL confirms true bactericidal activity.

Self-validating experimental workflow for biological activity screening.

Quantitative Structure-Activity Relationship (SAR) Data

By modifying the R-group on the propanoic acid carboxylate, we can shift the molecule's biological profile. The table below summarizes hypothetical, yet scientifically grounded, SAR screening data demonstrating how increasing lipophilicity transitions the molecule from an AHA-like dermal agent to a potent antimicrobial/antiviral compound.

| Derivative ID | R-Group Substitution | MIC vs MRSA (µg/mL) | HIV-1 Protease IC₅₀ (nM) | Collagen Upregulation | Cytotoxicity CC₅₀ (µM) |

| Oxo-Prop-01 | Base Acid (-OH) | >128 | >1000 | 1.8x | >500 |

| Oxo-Prop-02 | Methyl Ester (-OCH₃) | 64 | 450 | 2.1x | 400 |

| Oxo-Prop-03 | Phenyl Amide (-NH-Ph) | 16 | 45 | 1.1x | 150 |

| Oxo-Prop-04 | Fluoro-Phenyl Amide | 8 | 12 | 1.0x | 120 |

Data Interpretation: The free acid (Oxo-Prop-01) behaves similarly to traditional AHAs, maximizing collagen upregulation with negligible antimicrobial effect. Conversely, the addition of a fluorinated phenyl amide (Oxo-Prop-04) dramatically increases S2 subsite affinity and membrane penetration, yielding potent antiviral and antimicrobial metrics at the cost of its exfoliating properties.

References

1.[1] 1537043-47-2 | 2-hydroxy-2-(oxolan-3-yl)propanoic acid. Bio-Fount. URL: 1 2.[9] New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. URL: 9 3.[8] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. URL: 8 4.[10] Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. URL: 10 5.[11] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. URL: 11 6.[6] Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. URL: 6 7.[5] The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PMC. URL: 5 8.[7] Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI. URL: 7 9.[2] Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. MDPI. URL: 2 10.[3] Hydroxy Acids. JCAD - The Journal of Clinical and Aesthetic Dermatology. URL: 3 11.[4] Exfoliation and Antiaging Benefits of AHAs, PHAs, and Bionic Acids. Plastic Surgery Key. URL: 4

Sources

- 1. 1537043-47-2|2-hydroxy-2-(oxolan-3-yl)propanoic acid|2-hydroxy-2-(oxolan-3-yl)propanoic acid|-范德生物科技公司 [bio-fount.com]

- 2. mdpi.com [mdpi.com]

- 3. jcadonline.com [jcadonline.com]

- 4. Exfoliation and Antiaging Benefits of AHAs, PHAs, and Bionic Acids | Plastic Surgery Key [plasticsurgerykey.com]

- 5. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Chemical stability of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid under physiological conditions

Whitepaper: Chemical Stability Profiling of 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid

Executive Summary

In the realm of fragment-based drug discovery, 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS 1537043-47-2) represents a critical scaffold. Combining a polar tetrahydrofuran (oxolane) ring with a sterically hindered

This technical guide delineates the structural rationale for its stability and mandates a rigorous experimental framework for validating its integrity under physiological conditions (pH 7.4, 37°C). We move beyond simple observation to causal analysis, distinguishing between thermodynamic stability (chemical) and kinetic susceptibility (enzymatic).

Structural Analysis & Predictive Stability

Before initiating wet-lab protocols, a theoretical stability profile must be established to guide experimental design.

Ionization State & Solubility

The compound features a carboxylic acid group adjacent to an electron-withdrawing hydroxyl group.

-

Predicted pKa:

3.5 – 3.8 (enhanced acidity vs. propanoic acid due to the inductive effect of the -

Physiological State (pH 7.4): The molecule will exist almost exclusively (>99.9%) as the carboxylate anion .

-

Implication: The anionic charge repels nucleophiles, rendering the molecule highly resistant to spontaneous chemical hydrolysis or intermolecular dimerization (lactide formation) which typically requires the neutral protonated species.

The Quaternary Center (Steric Shielding)

The C2 position is a quaternary center bonded to:

Stability Insight: The lack of an

The Oxolane Ring

While generally stable, tetrahydrofuran derivatives can be susceptible to oxidative radical formation at the

Experimental Protocols

The following workflows define the standard for assessing the stability of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid. These protocols are designed to be self-validating, including negative and positive controls.

Protocol A: pH-Dependent Chemical Stability

Objective: To quantify non-enzymatic degradation (decarboxylation or dehydration) across the physiological pH range.

Reagents:

-

Buffers: 50 mM Phosphate (pH 7.4), 50 mM Acetate (pH 4.5), 50 mM HCl (pH 1.2).

-

Internal Standard (IS):

-2-Hydroxy-2-(oxolan-3-yl)propanoic acid (or a structural analog like 2-hydroxy-2-methylbutanoic acid).

Methodology:

-

Preparation: Dissolve test compound to 10 µM in pre-warmed (37°C) buffers.

-

Incubation: Incubate in a shaking water bath (37°C) for 48 hours.

-

Sampling: Aliquot 100 µL at T=0, 1, 4, 8, 24, and 48 hours.

-

Quenching: Immediately add 300 µL ice-cold Acetonitrile containing IS.

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Acceptance Criteria:

-

Recovery >95% at 48 hours indicates chemical stability.

-

Any loss >5% triggers identification of degradation products (likely dehydration to

-unsaturated species, though sterically difficult).

Protocol B: Plasma Stability & Protein Binding

Objective: To assess susceptibility to circulating enzymes (esterases/dehydrogenases) and binding affinity to Human Serum Albumin (HSA).

Methodology:

-

Matrix: Pooled Human Plasma (K2EDTA), pH adjusted to 7.4.

-

Spiking: Spike compound to 1 µM final concentration (ensure <1% DMSO).

-

Incubation: 37°C with gentle agitation.

-

Timepoints: 0, 15, 30, 60, 120, 240 min.

-

Bioanalysis: Protein precipitation with MeOH/ACN (1:4). LC-MS/MS quantification.

Self-Validating Control:

-

Positive Control: Procaine or Propantheline (rapidly hydrolyzed) to verify plasma esterase activity.

-

Negative Control: Warfarin (stable) to verify extraction efficiency.

Quantitative Data Summary (Simulated)

The following table illustrates the expected data format for a stable

| Condition | Matrix | T½ (Half-life) | % Remaining (24h) | Primary Degradant |

| Chemical | PBS pH 7.4 | > 48 h | 99.8% ± 0.2% | None detected |

| Chemical | SGF pH 1.2 | > 48 h | 98.5% ± 0.5% | Trace dehydration |

| Biological | Human Plasma | > 24 h | 96.0% ± 1.2% | Glucuronide (trace) |

| Biological | Liver Microsomes | ~ 45 min | N/A | Hydroxylated metabolite |

Visualization of Stability Logic

The following diagram maps the logical flow for determining the stability mechanism, distinguishing between steric protection and electronic stabilization.

Figure 1: Mechanistic stability map illustrating how ionization and steric hindrance contribute to the chemical inertness of the compound under physiological conditions.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for plasma stability protocols).

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on ester/acid hydrolysis mechanisms).

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

- 1. 1494920-11-4,2-cyclobutyl-2-hydroxypropanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1537043-47-2|2-hydroxy-2-(oxolan-3-yl)propanoic acid|2-hydroxy-2-(oxolan-3-yl)propanoic acid|-范德生物科技公司 [bio-fount.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Executive Summary

2-Hydroxy-2-(oxolan-3-yl)propanoic acid (also known as 2-hydroxy-2-(tetrahydrofuran-3-yl)propanoic acid) represents a high-value structural motif in Fragment-Based Drug Discovery (FBDD). It combines a polar, metabolic-stable ether scaffold (oxolane) with an

This Application Note details two distinct, validated protocols for the synthesis of this target:

-

Protocol A (Discovery Scale): A rapid Organometallic Addition (Grignard) suitable for gram-scale library generation.

-

Protocol B (Process Scale): A Cyanosilylation route utilizing TMSCN, optimized for safety, scalability (>100g), and diastereomeric control.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the quaternary

Pathway Visualization

Figure 1: Retrosynthetic tree showing the two primary disconnection strategies. Route A utilizes nucleophilic addition to a pyruvate ester. Route B utilizes cyanosilylation of a ketone followed by hydrolysis.

Protocol A: Organometallic Addition (Grignard)

Best for: Rapid access, Gram-scale, Discovery Chemistry. Mechanism: Nucleophilic addition of oxolan-3-yl magnesium bromide to ethyl pyruvate.

Reagents & Materials

| Reagent | Equiv.[2] | Role | CAS No. |

| 3-Bromotetrahydrofuran | 1.0 | Nucleophile Precursor | 19311-37-6 |

| Magnesium Turnings | 1.2 | Metal insertion | 7439-95-4 |

| Ethyl Pyruvate | 1.1 | Electrophile | 617-35-6 |

| Iodine ( | cat.[3] | Initiator | 7553-56-2 |

| THF (Anhydrous) | Solvent | Reaction Medium | 109-99-9 |

Step-by-Step Methodology

Step 1: Grignard Reagent Formation

-

Activation: Flame-dry a 3-neck round-bottom flask (RBF) under

flow. Add Mg turnings (1.2 eq) and a single crystal of -

Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of 3-bromotetrahydrofuran. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation confirmed).

-

Addition: Dilute the remaining bromide in THF (1M concentration). Add dropwise via an addition funnel to the refluxing Mg suspension over 45 minutes.

-

Maturation: After addition, reflux for 1 hour to ensure complete conversion to oxolan-3-ylmagnesium bromide.

Step 2: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to -78°C (Dry ice/Acetone bath).

-

Electrophile Addition: Dissolve Ethyl Pyruvate (1.1 eq) in THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Note: Exothermic reaction; maintain internal temperature < -65°C.

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

Step 3: Workup & Hydrolysis

-

Quench: Quench with saturated

solution at 0°C. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[4] -

Ester Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/1M LiOH. Stir at RT for 3 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc to obtain the free acid.

Protocol B: Cyanosilylation (Scalable Route)

Best for: Process Chemistry, >100g Scale, Safety (Avoids HCN gas). Mechanism: Lewis-acid catalyzed addition of TMSCN to 3-acetyltetrahydrofuran, followed by acid hydrolysis (Pinner conditions).

Reagents & Materials

| Reagent | Equiv. | Role | Safety Note |

| 3-Acetyltetrahydrofuran | 1.0 | Substrate | Flammable |

| TMSCN | 1.2 | Cyanide Source | Toxic/Fatal if inhaled |

| Zinc Iodide ( | 0.05 | Lewis Acid Cat. | Moisture Sensitive |

| HCl (conc.) | Excess | Hydrolysis Agent | Corrosive |

Step-by-Step Methodology

Step 1: Cyanosilylation

-

Setup: In a flame-dried reactor under Argon, charge 3-acetyltetrahydrofuran (1.0 eq) and anhydrous

(DCM). -

Catalyst: Add

(5 mol%). Stir until dissolved. -

Addition: Add Trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise at 0°C.

-

Critical Control Point: Do not allow temperature to exceed 5°C during addition to prevent polymerization.

-

-

Reaction: Warm to RT and stir for 12 hours. Monitor by IR (disappearance of ketone C=O stretch at ~1715

).

Step 2: Hydrolysis (Pinner Reaction)

-

Solvent Swap: Concentrate the reaction mixture to remove DCM and excess TMSCN (vent to scrubber).

-

Acid Hydrolysis: Add concentrated HCl (37%) carefully to the residue. Heat to 60°C for 4 hours.

-

Chemistry: This converts the nitrile (-CN) directly to the carboxylic acid (-COOH) and cleaves the silyl ether (-OTMS) to the alcohol (-OH).

-

-

Isolation: Cool to RT. Dilute with water. Extract continuously with ether or EtOAc.

-

Crystallization: The crude product is often a viscous oil. Trituration with Hexane/EtOAc (10:1) induces crystallization.

Workflow Visualization

Figure 2: Process flow for the Cyanosilylation route. Note the critical intermediate handling.

Purification & Stereochemistry[3][6]

Diastereomer Challenges

The molecule contains two chiral centers:

-

C3 of the oxolane ring.[3]

-

C2 of the propanoic acid chain (the quaternary center).

This results in two pairs of enantiomers (4 isomers total).

-

Protocol A (Grignard): Typically yields low diastereoselectivity (dr ~ 1:1 to 3:1).

-

Protocol B (Cyanosilylation): Can exhibit Felkin-Anh control, often favoring one diastereomer (dr ~ 4:1).

Resolution Strategy

To isolate a single stereoisomer (e.g., for clinical candidates):

-

Diastereomeric Salt Formation: Use chiral amines such as (R)-(+)-

-Methylbenzylamine or Quinine .-

Dissolve racemic acid in warm Ethanol.

-

Add 0.5 eq of chiral amine.

-

Slow cool to precipitate the less soluble diastereomeric salt.

-

Recrystallize to constant melting point.

-

Release free acid with 1M HCl.

-

-

Analytical QC:

-

Verify purity using Chiral HPLC (Column: Chiralpak AD-H or IC).

-

Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

-

Safety & Handling

Critical Hazards

-

TMSCN (Trimethylsilyl cyanide): Hydrolyzes to HCN in contact with moisture/lungs. Fatal if inhaled.

-

Control: Handle only in a functioning fume hood. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby. Use a bleach trap (NaOCl) for all effluent to oxidize cyanide to cyanate.

-

-

THF (Tetrahydrofuran): Peroxide former.

-

Control: Test for peroxides before distillation or heating. Use inhibited THF for workups.

-

Waste Disposal

-

Cyanide Waste: All aqueous waste from Protocol B must be treated with bleach (pH > 10) for 24 hours prior to disposal.

-

Solvents: Halogenated (DCM) and Non-halogenated (THF/EtOAc) waste streams must be segregated.

References

-

General Grignard Addition to Pyruvates

- Reaction: Addition of organomagnesium reagents to -keto esters.

-

Source:J. Am. Chem. Soc.[3]1906 , 28, 104.

- Context: Foundational methodology for synthesis of tertiary -hydroxy acids.

-

Cyanosilylation Methodology

- Title: Cyanosilylation of ketones and aldehydes: A review.

- Source:Chem. Rev.1999, 99, 3649.

-

URL:[Link]

-

Synthesis of Tetrahydrofuran Derivatives

-

Hydrolysis of Cyanohydrins (Pinner Conditions)

-

Chiral Resolution of

-Hydroxy Acids:- Title: Resolution of 2-hydroxy-2-methylbutyric acid (General protocol for tertiary AHAs).

- Source:J. Org. Chem.1985, 50, 4615.

-

URL:[Link]

Sources

- 1. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydrofuran synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]

- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

Application Note: 2-Hydroxy-2-(oxolan-3-yl)propanoic Acid as a Chiral Building Block in Drug Discovery and Asymmetric Catalysis

Introduction & Structural Rationale

In modern medicinal chemistry and synthetic methodology, the strategic selection of chiral building blocks dictates both the pharmacokinetic viability of drug candidates and the stereochemical efficiency of catalytic systems. 2-Hydroxy-2-(oxolan-3-yl)propanoic acid (CAS: 1537043-47-2) is a highly functionalized, sterically hindered tertiary alpha-hydroxy acid (AHA)[1][2]. It features a tetrahydrofuran (oxolane) ring, a tertiary hydroxyl group, and a carboxylic acid moiety.

The causality behind selecting this specific molecule lies in its dual functionality. In drug design, the oxolane ring is frequently employed as a bioisostere for cyclopentane[3]. Unlike lipophilic carbocycles, the ether oxygen of the oxolane ring acts as a potent hydrogen bond acceptor, significantly improving aqueous solubility and target receptor binding affinity[3][4]. Furthermore, the tertiary AHA motif is an invaluable structural anchor for synthesizing protease-resistant depsipeptides and rigid chiral coordination complexes for transition metal catalysis[5][6].

Table 1: Physicochemical and Structural Properties

| Property | Value | Rationale / Experimental Impact |

| Molecular Formula | C₇H₁₂O₄ | Compact chiral building block allowing for high atom economy in coupling reactions[1]. |

| Molecular Weight | 160.16 g/mol | Low molecular weight maintains favorable ligand efficiency (LE) in drug design[1]. |

| H-Bond Donors | 2 (-OH, -COOH) | Facilitates strong intermolecular interactions and metal chelation. |

| H-Bond Acceptors | 4 (Oxolane -O-, -OH, -COOH) | Enhances aqueous solubility and acts as a biomimetic recognition element[4]. |

| Stereocenters | 2 (C2 of propanoic acid, C3 of oxolane) | Enables rigid conformation necessary for high asymmetric induction in catalysis. |

Application 1: Synthesis of Oxolane-Modified Depsipeptides

Expertise & Causality

Peptide therapeutics often suffer from poor oral bioavailability and rapid proteolytic cleavage in vivo. Converting a vulnerable amide bond into an ester bond creates a depsipeptide, which is inherently resistant to typical proteases[5]. The incorporation of 2-hydroxy-2-(oxolan-3-yl)propanoic acid introduces a sterically bulky tertiary alcohol into the peptide backbone. This steric bulk physically shields the adjacent ester bond from chemical hydrolysis, while the oxolane ring provides a polar handle to offset the lipophilicity often associated with depsipeptide macrocyclization[4][5].

Because tertiary alcohols are notoriously poor nucleophiles due to steric hindrance, standard peptide coupling reagents (e.g., EDC/HOBt) fail to achieve esterification. Instead, a Steglich esterification utilizing N,N'-Diisopropylcarbodiimide (DIC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) is required. DMAP acts as an essential acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that forces the tertiary alcohol to react[5][6].

Protocol: Steglich Esterification for Depsipeptide Linkage

-

Preparation: Dissolve 1.0 equivalent (eq) of the N-protected amino acid (e.g., Fmoc-Ala-OH) and 1.1 eq of 2-hydroxy-2-(oxolan-3-yl)propanoic acid in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Self-Validation: Cooling is critical to suppress the formation of inactive N-acylurea byproducts.

-

Activation: Add 0.1 eq of DMAP, followed by the dropwise addition of 1.2 eq of DIC[5].

-

Coupling: Stir the mixture at 0 °C for 1 hour to ensure complete activation, then allow it to slowly warm to room temperature. Stir for an additional 12–18 hours.

-

Workup: Filter off the precipitated diisopropylurea (DIU) byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acids), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure oxolane-modified depsipeptide.

Workflow for synthesizing protease-resistant depsipeptides via Steglich esterification.

Application 2: Design of Chiral Ligands for Asymmetric Catalysis

Expertise & Causality

Alpha-hydroxy acids are privileged ligands in transition metal catalysis because they form highly stable, rigid 5-membered chelate rings with oxophilic metals such as Titanium(IV)[6]. The efficacy of chiral induction in these systems depends entirely on the steric differentiation around the metal center.